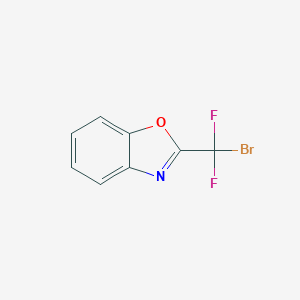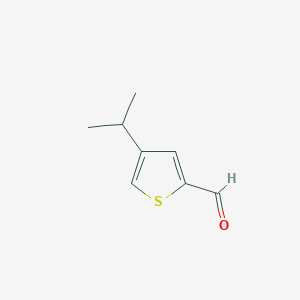
2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI) is a chemical compound with the molecular formula C9H10OS. It is a yellow liquid with a strong odor and is used in various research applications.
Mecanismo De Acción
The mechanism of action of 2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI) is not well understood. However, it is believed to act as a potent inhibitor of various enzymes, including cytochrome P450 and monoamine oxidase. It is also believed to have antioxidant properties, which may contribute to its pharmacological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI) are not well studied. However, it is believed to have various pharmacological effects, including antifungal, antibacterial, and antioxidant properties. It is also believed to have potential therapeutic applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI) in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, its low yield and limited solubility in water can be a limitation for certain experiments.
Direcciones Futuras
There are various future directions for research on 2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI). One potential direction is the development of novel synthetic methods for this compound, which could improve its yield and purity. Another direction is the study of its pharmacological effects, including its potential therapeutic applications in the treatment of various diseases. Finally, the development of new applications for this compound in material science could also be a promising area of research.
Conclusion:
In conclusion, 2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI) is a chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of novel synthetic methods, new therapeutic applications, and new applications in material science.
Métodos De Síntesis
2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI) can be synthesized by reacting 2-thiophenecarboxylic acid with isopropyl magnesium bromide, followed by oxidation with chromic acid. The yield of this method is around 50%.
Aplicaciones Científicas De Investigación
2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI) is used in various scientific research applications, including organic synthesis, pharmaceuticals, and material science. It is used as a starting material for the synthesis of various compounds, including heterocycles and chiral compounds. It is also used as a building block for the synthesis of various pharmaceuticals, including antifungal and antibacterial agents. In material science, it is used as a precursor for the synthesis of various polymers and plastics.
Propiedades
Número CAS |
163461-02-7 |
|---|---|
Nombre del producto |
2-Thiophenecarboxaldehyde, 4-(1-methylethyl)-(9CI) |
Fórmula molecular |
C8H10OS |
Peso molecular |
154.23 g/mol |
Nombre IUPAC |
4-propan-2-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H10OS/c1-6(2)7-3-8(4-9)10-5-7/h3-6H,1-2H3 |
Clave InChI |
XQJYJCWQRXGNMN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CSC(=C1)C=O |
SMILES canónico |
CC(C)C1=CSC(=C1)C=O |
Sinónimos |
2-Thiophenecarboxaldehyde, 4-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(13E)-14-Amino-13-(phenylhydrazinylidene)-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B69872.png)
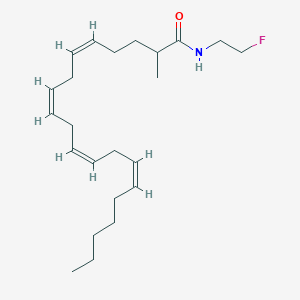
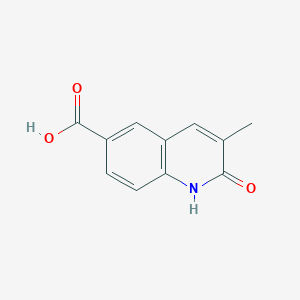
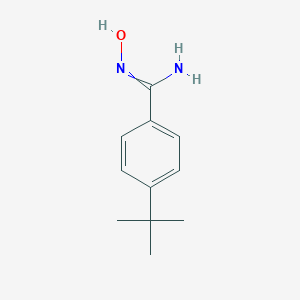
![(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B69879.png)
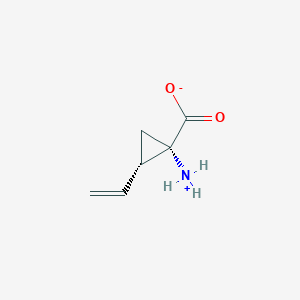
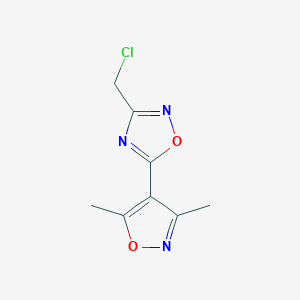
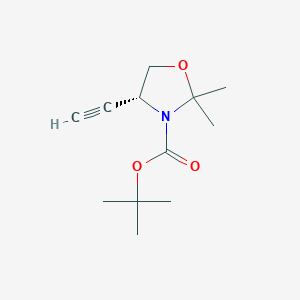
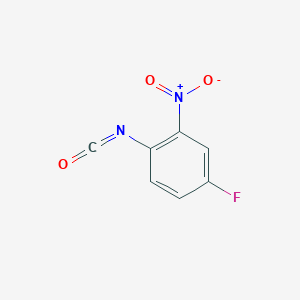
![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B69889.png)
![8-bromo-3-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B69891.png)
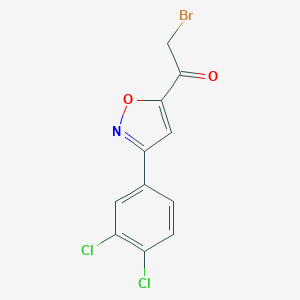
![Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate](/img/structure/B69894.png)
